Pyrrole

Description

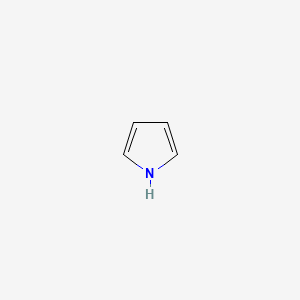

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-81-0, 107760-17-8, 101359-25-5 | |

| Record name | Polypyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021910 | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °F (39 °C) (CLOSED CUP) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9698 @ 20 °C, 0.955-0.975 | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.31 (Air= 1) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when fresh, Yellowish or brown oil | |

CAS No. |

109-97-7, 30604-81-0 | |

| Record name | 1H-Pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S1ZD6L2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.4 °C, -24 °C | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Pyrrole and Its Derivatives

Classical Pyrrole (B145914) Synthesis Approaches

Several named reactions constitute the classical methods for synthesizing pyrroles. These methods typically involve the condensation and cyclization of difunctionalized organic compounds with ammonia (B1221849) or primary amines.

Paal-Knorr this compound Synthesis

The Paal-Knorr this compound synthesis is a widely used method for the synthesis of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia organic-chemistry.orgrgmcet.edu.inresearchgate.net. The reaction is typically conducted under neutral or weakly acidic conditions organic-chemistry.org. While the addition of a weak acid, such as acetic acid, can accelerate the reaction, strongly acidic conditions (pH < 3) tend to favor the formation of furans organic-chemistry.org.

The mechanism of the Paal-Knorr synthesis has been investigated, with studies suggesting that the reaction proceeds through the attack of the amine on a protonated carbonyl group, forming a hemiaminal intermediate. Subsequent intramolecular attack of the amine on the second carbonyl leads to a 2,5-dihydroxytetrahydrothis compound derivative, which undergoes dehydration to yield the corresponding this compound rgmcet.edu.inuctm.eduwikipedia.orgrhhz.net. Research has indicated that the stereochemical configuration of the dicarbonyl starting material can be preserved during the cyclization step organic-chemistry.org.

The Paal-Knorr synthesis is considered versatile, capable of converting a wide range of 1,4-dicarbonyl compounds into their corresponding heterocycles rgmcet.edu.inwikipedia.org. The substituents on the this compound ring (R2, R3, R4, R5) can be varied, including hydrogen, alkyl, aryl, or ester groups wikipedia.org. The nitrogen substituent (R1) can be hydrogen, alkyl, aryl, amino, or hydroxyl wikipedia.org.

Recent advancements in the Paal-Knorr synthesis include the use of microwave irradiation and various catalysts, such as Lewis acids, solid acids, supported ionic liquids, functionalized magnetic nanoparticles, deep eutectic solvents, metal-organic frameworks, and organocatalysts, to improve efficiency and sustainability rgmcet.edu.inwikipedia.orgias.ac.in. For instance, crystalline salicylic (B10762653) acid has been reported as an efficient organocatalyst for ultrafast Paal-Knorr this compound synthesis under microwave irradiation, achieving high conversions in short reaction times ias.ac.in.

| 1,4-Dicarbonyl Compound | Amine/Ammonia | Conditions | Catalyst | Product Yield (%) | Ref. |

| 2,5-hexanedione | Ammonia | Acidic | Acetic acid | >60 | rgmcet.edu.in |

| 2,5-hexanedione | Primary amine | Acidic | Acetic acid | >60 | rgmcet.edu.in |

| 4-bromoaniline | 2,5-hexanedione | Microwave, 15 seconds | Crystalline salicylic acid | 92 | ias.ac.in |

| Various 1,4-diketones | Primary amines | MgI₂ etherate catalyzed | MgI₂ etherate | Good to excellent | uctm.edu |

Knorr this compound Synthesis

The Knorr this compound synthesis is a chemical reaction that synthesizes substituted pyrroles from the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group wikipedia.org. This method, named after Ludwig Knorr, typically requires catalysts such as zinc and acetic acid and can proceed at room temperature wikipedia.org.

A key aspect of the Knorr synthesis is that α-aminoketones are often unstable and readily undergo self-condensation, thus they are typically prepared in situ wikipedia.org. A common approach for their in situ generation is from the corresponding oximes via the Neber rearrangement wikipedia.org. The original Knorr synthesis utilized ethyl acetoacetate, converting one equivalent to ethyl 2-oximinoacetoacetate, which was then reduced to the amine using zinc dust and acetic acid wikipedia.org. This reaction yielded diethyl 3,5-dimethylthis compound-2,4-dicarboxylate, often referred to as Knorr's this compound wikipedia.org.

The mechanism of the Knorr this compound synthesis begins with the condensation of the amine and the ketone to form an imine. This imine then tautomerizes to an enamine, followed by cyclization, elimination of water, and isomerization to the final this compound product wikipedia.org.

Knorr's this compound (diethyl 3,5-dimethylthis compound-2,4-dicarboxylate) can undergo various derivatizations, including selective saponification of the 2-ester using sodium hydroxide (B78521) or selective hydrolysis of the 4-ester using concentrated sulfuric acid followed by pouring into water wikipedia.org. The 5-methyl group can also be oxidized to different functionalities wikipedia.org.

Hantzsch this compound Synthesis

The Hantzsch this compound synthesis, named after Arthur Rudolf Hantzsch, is a multicomponent reaction involving the condensation of a β-ketoester (or β-diketone), an α-haloketone or aldehyde, and ammonia or a primary amine to yield substituted pyrroles researchgate.netwikipedia.orgub.edu. This reaction is particularly useful for synthesizing ester-substituted pyrroles ub.edu.

The generally accepted mechanism for the Hantzsch synthesis involves the reaction between the primary amine and the β-dicarbonyl compound to form an enaminone or enamino ester. This intermediate then reacts with the α-halo carbonyl component, leading to a C-alkylated intermediate, which subsequently undergoes cyclocondensation with the elimination of water to form the this compound ring researchgate.netwikipedia.orgthieme-connect.com. An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone via nucleophilic substitution wikipedia.org.

While conventional Hantzsch reactions in solution can sometimes result in modest yields and limited substituent scope, various modifications and non-conventional conditions have been developed to improve efficiency and broaden the applicability thieme-connect.com. These include solid-phase synthesis, organocatalytic synthesis, green chemistry approaches, and solvent-free conditions, such as using high-speed vibration milling researchgate.netthieme-connect.com. Microwave-assisted and photoredox catalyzed versions have also been reported wikipedia.orgthieme-connect.com.

The Hantzsch synthesis allows for the introduction of various substituents on the this compound ring, including alkyl, aryl, and ester groups ub.eduthieme-connect.com. It has been applied in the synthesis of 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis due to the convertibility of the carbonyl groups into other functionalities wikipedia.org.

Barton-Zard this compound Synthesis

The Barton-Zard reaction is a method for the synthesis of this compound derivatives from the reaction of a nitroalkene with an α-isocyanide, typically an α-isocyanoacetate, under basic conditions wikipedia.orgallaboutchemistry.nethellenicaworld.com. This reaction was first reported by Derek Barton and Samir Zard in 1985 wikipedia.orghellenicaworld.com.

The mechanism of the Barton-Zard reaction involves several steps. It begins with the base-catalyzed enolization of the α-isocyanide carbonyl. The resulting carbanion then undergoes a Michael-type addition to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group under basic conditions, and tautomerization to achieve aromaticity wikipedia.orgallaboutchemistry.nethellenicaworld.comyoutube.com.

The scope of the Barton-Zard reaction extends beyond simple nitroalkenes to include aromatic nitro compounds wikipedia.orghellenicaworld.com. This method has been successfully applied in the synthesis of complex polypyrroles, including porphyrins and dipyrromethenes such as BODIPY dyes wikipedia.orghellenicaworld.com. The reaction is particularly useful for preparing pyrroles with substituents that may be difficult to introduce by other synthetic routes mcours.net.

Van Leusen this compound Synthesis

The Van Leusen this compound synthesis is a method for constructing this compound rings, often involving the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient compounds, such as α,β-unsaturated carbonyl compounds or alkenes with electron-withdrawing groups, under basic conditions mdpi.comnih.govresearchgate.netmdpi.com. This method was first reported by Van Leusen and co-workers in the 1970s mdpi.comnih.gov.

TosMIC (p-toluenesulfonylmethyl isocyanide) is a versatile reagent in this synthesis, acting as a three-atom synthon mdpi.comresearchgate.net. Its α-proton is acidic due to the presence of both sulfone and isocyanide groups, allowing for easy deprotonation by a base nih.govresearchgate.netwikipedia.org. The mechanism typically involves the initial deprotonation of TosMIC to form a carbanion. This carbanion then attacks the electron-deficient substrate, followed by an intramolecular [3+2] cycloaddition reaction and elimination of the tosyl group to form the this compound ring nih.govresearchgate.net.

The Van Leusen this compound synthesis is known for its operational simplicity, readily available starting materials, and broad substrate scope mdpi.comnih.gov. It has been successfully applied to the synthesis of a variety of substituted pyrroles, including those with ester, cyano, sulfonyl, and nitro substituents on the electron-deficient olefin nih.gov. The method has also been used to synthesize 3,4-disubstituted this compound derivatives from chalcones mdpi.com.

Clauson-Kaas Reaction

The Clauson-Kaas reaction is a method for the synthesis of N-substituted pyrroles from the acid-catalyzed reaction between primary amines (aliphatic or aromatic) and 2,5-dialkoxytetrahydrofurans ias.ac.inbeilstein-journals.orgarkat-usa.orgbeilstein-journals.org. This reaction was first reported by N. Clauson-Kaas and Z. Tyle in 1952 beilstein-journals.org.

The classical Clauson-Kaas reaction is typically carried out in refluxing acetic acid arkat-usa.org. However, various modifications have been developed using different acidic catalysts, metal catalysts, and nanoorganocatalysts beilstein-journals.org. The use of microwave irradiation has also been explored to shorten reaction times arkat-usa.orgsemanticscholar.org.

The proposed mechanism involves the protonation of the 2,5-dialkoxytetrahydrofuran, followed by ring opening to form a carbocation. The primary amine then nucleophilically attacks this carbocation, leading to an intermediate that undergoes ring closure and subsequent elimination of alcohol and water to yield the N-substituted this compound beilstein-journals.orgnih.gov. Recent detailed mechanistic studies using computational methods have proposed alternative pathways, including the initiation via a zwitterionic species hci.edu.au.

The Clauson-Kaas reaction is considered attractive because it allows for the synthesis of pyrroles that are unsubstituted at the carbon atoms of the heterocycle, providing sites for further functionalization beilstein-journals.orgsemanticscholar.org. The method has been successfully applied to a wide range of primary amines, including aromatic, heteroaromatic, and sulfonamides arkat-usa.org.

| Reactants | Catalyst | Conditions | Product Type | Ref. |

| Primary amines + 2,5-dialkoxytetrahydrofuran | Acetic acid | Refluxing acetic acid | N-substituted pyrroles | arkat-usa.org |

| Primary amines + 2,5-dimethoxytetrahydrofuran (B146720) | Oxone | Microwave, acetonitrile | N-aryl pyrroles | semanticscholar.org |

| Primary amines + 2,5-dimethoxytetrahydrofuran | L-(+)-tartaric acid-choline chloride DES | N-substituted pyrroles | nih.gov |

Modern Synthetic Strategies for Functionalized Pyrroles

The synthesis of functionalized pyrroles remains an active area of research, with significant efforts directed towards developing methodologies that offer improved yields, regioselectivity, and broader functional group tolerance. thieme-connect.de Modern approaches often leverage catalytic methods, multicomponent reactions, and one-pot protocols to streamline the synthesis of complex this compound architectures.

One-Pot Synthetic Protocols for this compound Derivatives

One-pot synthetic protocols offer significant advantages in terms of efficiency and waste reduction by minimizing the number of isolation and purification steps. Several one-pot methods have been developed for the synthesis of this compound derivatives. For instance, a one-pot, three-component reaction involving this compound, arylglyoxal derivatives, and Meldrum's acid in water under catalyst-free conditions has been reported to afford functionalized this compound derivatives in high yields. orgchemres.org Another approach describes an efficient one-pot synthesis of this compound-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) esters or amides via an electrocyclization/oxidation sequence. organic-chemistry.org This method involves a 6π-electrocyclization to form a dihydrothis compound intermediate, followed by oxidation using agents like DDQ or catalytic copper(II) with air. organic-chemistry.org Additionally, a straightforward one-pot synthesis of pyrrolo[3,4-c]this compound-1,3-diones has been achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation. chemistryviews.org

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful tools for the convergent synthesis of complex molecules in a single step from three or more starting materials. mdpi.comsci-hub.se This approach is highly atom-economical and well-suited for generating diverse libraries of functionalized pyrroles. mdpi.comsci-hub.se The Hantzsch this compound synthesis is a classic example of an MCR for this compound synthesis. mdpi.comresearchgate.net More recent MCR methodologies include a four-component reaction of maldrum's acid, arylglyoxal monohydrate, dimethyl but-2-yne-dioate, and amines under catalyst-free conditions for the synthesis of penta-substituted this compound derivatives. researchgate.net Another reported MCR involves the reaction of primary aliphatic amines, active methylene (B1212753) compounds, and dialkyl acetylenedicarboxylates for the synthesis of highly functionalized N-alkylpyrroles under catalyst- and solvent-free conditions. acs.org Isocyanide-based MCRs have also proven effective for constructing this compound-fused heterocycles, utilizing the in situ formation of zwitterionic intermediates. beilstein-journals.org

Transition Metal-Catalyzed this compound Synthesis

Transition metal catalysis plays a crucial role in modern this compound synthesis, enabling various cyclization and coupling reactions under mild conditions with high efficiency and selectivity. organic-chemistry.orgsioc-journal.cnarkat-usa.org Different transition metals, including palladium, ruthenium, iron, gold, silver, and copper, have been employed to catalyze the formation of the this compound ring. organic-chemistry.orgarkat-usa.orgorganic-chemistry.org These methods often involve cascade reactions, cycloadditions, or annulation sequences. nih.govsioc-journal.cn

Silver-Catalyzed Cyclization Approaches

Silver catalysis has emerged as a valuable strategy for constructing this compound rings, often facilitating cyclization and cycloaddition reactions. A silver-catalyzed formal [3+2] cycloaddition reaction between cyclopropanols and imines provides polysubstituted pyrroles in good yields under mild conditions. organic-chemistry.org Silver(I)-promoted oxidative cyclization of homopropargylamines has also been reported for this compound synthesis. organic-chemistry.org Furthermore, silver catalysis has been employed in the divergent synthesis of pyrroles from 2-pyridyl alkynyl carbinols and isocyanides, proceeding through a regioselective [3+2] cycloaddition of terminal alkynes with isocyanides. nih.gov A silver-catalyzed 1,3-dipolar cycloaddition followed by oxidative dehydrogenative aromatization in a one-pot tandem reaction allows for the synthesis of multisubstituted pyrroles from alkenes. acs.org

Copper-Catalyzed Reactions

Copper catalysis is widely utilized in this compound synthesis due to its affordability and versatility. Copper-catalyzed cycloisomerization of 3-iminocyclopropenes has been developed for the regioselective synthesis of pyrroles with various substitution patterns, including fully substituted derivatives. acs.org This method was successfully applied to the synthesis of steroidal and N-fused pyrroles. acs.org Another copper-catalyzed method involves the coupling of amines with gamma-bromo-gamma,delta-unsaturated ketones (bromoenones) to synthesize polysubstituted pyrroles through an Ullmann-type reaction. organic-chemistry.org This reaction proceeds via condensation, rearrangement, intramolecular nitrogen-vinylation, and isomerization. organic-chemistry.org Copper catalysis has also been effective in the synthesis of highly functionalized pyrroles from allenoates and propargylic amines through a cascade aza-Michael addition, Claisen rearrangement, and cyclization sequence. thieme-connect.com Additionally, a copper-catalyzed [3+1+1] cycloaddition reaction between nitrones and isocyanoacetates provides polysubstituted pyrroles. acs.org

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful methods for forming cyclic systems and have been extensively applied to the synthesis of pyrroles. fishersci.atthieme-connect.comamericanelements.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The Van Leusen [3+2] cycloaddition reaction, utilizing tosylmethyl isocyanides (TosMICs) as a three-atom synthon and electron-deficient compounds like olefins or alkynes, is a well-established method for synthesizing this compound heterocycles. mdpi.com Photocatalyzed [3+2] cycloaddition reactions of activated alkynes with 2H-azirines provide highly substituted this compound derivatives under visible light irradiation and metal-free conditions. thieme-connect.com This method involves the formation of aza-allenyl radical cations. thieme-connect.com Other cycloaddition approaches include 1,3-dipolar cycloadditions, such as those involving azomethine ylides and alkynes or alkenes, often catalyzed by transition metals like silver or gold. organic-chemistry.orgacs.org Novel phosphorus-based 1,3-dipolar cycloaddition reagents, generated from phosphines, imines, and acid chlorides, have also been developed for this compound synthesis via reaction with alkynes. organic-chemistry.org

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions represent a powerful method for constructing five-membered heterocyclic rings, including pyrroles. This approach involves the reaction between a 1,3-dipole and a dipolarophile. For this compound synthesis, various 1,3-dipoles and suitable two-carbon or three-carbon components can be employed.

One common strategy involves the use of azomethine ylides as 1,3-dipoles. These species can be generated in situ from the condensation of α-amino acids or amines with carbonyl compounds. The subsequent cycloaddition with electron-deficient alkynes or alkenes furnishes pyrrolidine (B122466) or dihydrothis compound intermediates, which can then be aromatized to yield the desired this compound ring rhhz.netmdpi.com. For instance, the reaction of azomethine ylides, generated from isatin (B1672199) derivatives and benzylamine, with benzylideneacetone (B49655) has been shown to yield spiro-pyrrolidine-oxindoles through a 1,3-dipolar cycloaddition in water frontiersin.orgnih.gov. Another example involves the AgOAc-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, providing multi-substituted pyrroles in moderate to high yields rsc.org.

Another variation utilizes tosylmethyl isocyanides (TosMICs) as a component in [3+2] cycloaddition reactions with electron-deficient compounds, such as alkenes or alkynes, under basic conditions. This method, known as the Van Leusen this compound synthesis, is a convenient route to synthesize substituted pyrroles due to the ready availability of starting materials and operational simplicity mdpi.com.

Cascade and Tandem Reactions for this compound Ring Formation

Several cascade and tandem approaches have been developed for this compound synthesis. One method involves the reaction of 1,3-enynes with amines, mediated by transition metals or bases, leading to substituted pyrroles through a sequence of steps such as aza-Michael addition, cyclization, and aromatization beilstein-journals.org. For example, a copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines has been reported to yield tetrasubstituted pyrroles beilstein-journals.org.

Another notable example is a gold(I)-catalyzed cascade reaction for the synthesis of substituted pyrroles from aminoacetals and alkynes. This "autotandem" catalysis involves the initial formation of a gold-acetylide, followed by addition to an acetal (B89532) moiety, and subsequent gold-catalyzed cyclization and aromatization researchgate.netacs.org. This highlights the dual role of the gold catalyst in activating different functional groups throughout the reaction sequence.

A one-pot tandem reaction combining silver-catalyzed 1,3-dipolar cycloaddition with oxidative dehydrogenative aromatization has also been developed for the synthesis of multisubstituted pyrroles from alkenes acs.org. This approach showcases the power of combining different reaction types in a single pot to achieve the desired heterocyclic structure.

Chiral this compound Unit Synthesis

The synthesis of chiral pyrroles is crucial for accessing molecules with specific stereochemical properties, which are often essential for biological activity and in the development of chiral catalysts and materials chim.itrsc.orgnih.gov. Strategies for synthesizing chiral pyrroles include asymmetric catalysis, the use of chiral starting materials, and resolution methods.

Recent advancements in this area have focused on catalytic atropenantioselective synthesis of axially chiral pyrroles chim.it. This involves controlling the formation of a stereogenic axis due to restricted bond rotation. Strategies employed include de novo ring formation, desymmetrization, and kinetic resolution chim.it. For instance, asymmetric Paal-Knorr reactions catalyzed by chiral phosphoric acids have been developed for the synthesis of N1-axially chiral pyrroles chim.it.

Other approaches involve stereoselective functionalization of pre-existing this compound rings or the construction of the this compound ring within a chiral framework rsc.orgnih.govrsc.org. Examples include stereoselective 1,4-Friedel–Crafts alkylations of pyrroles using chiral catalysts and the addition of pyrroles to nitroalkenes in the presence of chiral catalysts rsc.org. These methods allow for the introduction of chiral centers or the creation of axial chirality within the this compound structure.

Skeletal Recasting Strategies for this compound Modification

Skeletal recasting, also referred to as skeletal editing, is a relatively new strategy that involves the deconstruction and reconstruction of molecular frameworks to create new structural motifs. In the context of pyrroles, this can involve altering the atoms within the ring or rearranging the existing atoms to form different heterocyclic systems or highly substituted pyrroles researchgate.netresearchgate.netacs.orgnih.gov.

One reported skeletal recasting strategy involves the synthesis of fully substituted pyrroles from simple pyrroles using azoalkenes as molecular perturbators. This phosphoric acid-promoted one-pot reaction proceeds through a sequence of dearomative deconstruction of the starting this compound followed by rearomative reconstruction, incorporating structural elements of the azoalkene to form more complex this compound derivatives researchgate.netresearchgate.netacs.orgnih.gov. This method provides access to synthetically challenging tetra-substituted pyrroles researchgate.netacs.org.

Another conceptual example of skeletal editing involves the transformation of a furan (B31954) into a this compound analog by swapping an oxygen atom with a nitrogen group via a photocatalytic strategy researchgate.net. While not a recasting of this compound itself, it illustrates the principle of altering the ring atoms. Skeletal recasting can also be viewed in the context of fusing skeletal editing of the this compound ring with peripheral editing of other attached rings, such as benzene (B151609) researchgate.net.

Green Chemistry Principles in this compound Synthesis

The implementation of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, promoting environmentally friendly and sustainable processes researchgate.netlucp.netnih.govrsc.org. In this compound synthesis, this involves exploring alternative reaction media, energy sources, and catalytic systems.

Green chemistry approaches in this compound synthesis include the use of green solvents (such as water or ionic liquids), solvent-free conditions, heterogeneous catalysts, and non-conventional activation methods like microwave irradiation and ultrasound researchgate.netlucp.netfrontiersin.orgnih.govrsc.orgnih.govacs.orgbeilstein-journals.orgresearchgate.netrsc.org. These methods often offer advantages such as reduced reaction times, higher yields, simpler work-up procedures, and decreased environmental impact compared to traditional methods acs.orgrsc.orgrsc.orgresearchgate.net.

Microwave-Assisted this compound Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool for the synthesis of various organic compounds, including nitrogen-containing heterocycles like pyrroles researchgate.netrsc.orgrsc.orgresearchgate.net. Microwave irradiation provides efficient and uniform heating, leading to significantly reduced reaction times and often higher yields and purity of products compared to conventional heating methods rsc.orgrsc.orgresearchgate.net.

Microwave irradiation has been successfully applied to various named reactions for this compound synthesis, such as the Paal-Knorr and Clauson-Kaas reactions beilstein-journals.orgresearchgate.net. For example, microwave-assisted Clauson-Kaas reactions of primary amines with 2,5-dimethoxytetrahydrofuran have been reported to yield N-substituted pyrroles in good to excellent yields, often in water or under solvent-free conditions beilstein-journals.org.

Microwave-assisted protocols for the synthesis of substituted pyrroles from ketones, amines, and diols catalyzed by Cu-NHC complexes have also been developed rsc.org. The use of microwave irradiation in combination with solvent-free conditions or green solvents like water aligns with the principles of green chemistry, offering a more sustainable approach to this compound synthesis acs.orgbeilstein-journals.orgresearchgate.netrsc.org.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 751 |

| 1-(4-Fluorophenyl)this compound | 727844 |

| This compound-2-carboxylic acid | 12473 |

| N-(4-chlorophenyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxamide | 2742284 |

| Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]this compound-2-carboxylate | 139035185 |

| This compound-2,5-dione, 3-chloro-1-(2-phenylethyl)- | 102567392 |

| 1-Pyrroline-5-carboxylic acid | 1196 |

| Pyrraline (ε-[2-formyl-5-(hydroxymethyl)this compound-1-yl]-L-norleucine) | 122228 |

| This compound derivative 2 (C32H30Cl2N2O4S) | 44626131 |

| 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]this compound-1,4-dione | 5378296 |

| Tosylmethyl isocyanide (TosMIC) | 4537899 |

| 2,5-Dimethoxytetrahydrofuran | 156275 |

| 2,5-Hexanedione | 8031 |

| 4-tert-Butylaniline | 68674 |

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions under solvent-free conditions has gained considerable attention in the synthesis of this compound derivatives due to the environmental benefits and reduced costs. semanticscholar.orgresearchgate.netbeilstein-journals.orgscirp.org Water is inexpensive, non-toxic, and non-flammable, making it an ideal green solvent. scirp.orgorientjchem.org Solvent-free conditions eliminate the need for traditional organic solvents entirely, thus reducing waste generation and potential hazards. lucp.netbeilstein-journals.orgresearchgate.net

Several methods for synthesizing pyrroles have been adapted to aqueous or solvent-free conditions. The classical Paal-Knorr cyclization, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine, has been successfully carried out in water and under solvent-free conditions. orientjchem.orgacs.orgtandfonline.com For instance, a simple and efficient Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides has been reported in water using a catalytic amount of iron(III) chloride. organic-chemistry.org This method offers mild reaction conditions and good to excellent yields of N-substituted pyrroles. organic-chemistry.org

Another example in aqueous medium involves a three-component reaction of phenacyl bromides, pentane-2,4-dione, and amines catalyzed by DABCO (1,4-diaza-bicyclo[2.2.2]octane). scirp.org This method is applicable to a variety of alkyl and aryl amines and phenacyl bromides, providing access to substituted pyrroles while avoiding metal-containing toxic waste. scirp.org The use of water in this procedure contributes to its eco-friendliness. scirp.org

Solvent-free approaches often utilize microwave irradiation or mechanical activation (ball milling) to facilitate the reactions. lucp.netresearchgate.netpensoft.net Microwave-assisted solvent-free Paal-Knorr synthesis using catalysts like molecular iodine or manganese(II) nitrate (B79036) tetrahydrate has been reported to provide N-substituted pyrroles in good yields and shorter reaction times compared to conventional heating. beilstein-journals.orgpensoft.net Mechanochemical activation using biosourced organic acids as catalysts under solvent-free conditions has also been explored for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. lucp.netresearchgate.net This method offers a solventless approach and utilizes non-toxic catalysts derived from biomass. lucp.net

An improved catalyst-free, three-component reaction for the synthesis of tetrasubstituted pyrroles has been demonstrated in a water-ethanol mixture under reflux conditions. thieme-connect.com This method involves the reaction of ammonium (B1175870) acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds. thieme-connect.com The enhanced yield in this aqueous medium is attributed to increased association of reactants through hydrophobic interactions and product precipitation. thieme-connect.com

Catalyst-Free and Environmentally Benign Approaches

Developing synthetic methods that eliminate the need for catalysts or utilize environmentally benign catalysts is a key aspect of green chemistry in this compound synthesis. researchgate.netCurrent time information in Colombo, LK. Catalyst-free reactions minimize the cost and environmental impact associated with catalyst production, handling, and disposal. acs.org

Several catalyst-free methods for synthesizing this compound derivatives have been reported. One such approach involves a three-component reaction of heterocyclic ketene (B1206846) aminals, arylglyoxal monohydrates, and cyclohexane-1,3-diones in water-ethanol media. orientjchem.orgacs.org This protocol allows for the regioselective synthesis of highly functionalized fused pyrroles without the need for a catalyst. acs.org

Another catalyst-free method for the synthesis of tetrasubstituted pyrroles involves a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes under solvent-free conditions. organic-chemistry.org This method is highly atom economical and environmentally benign, producing the desired pyrroles in good yields. organic-chemistry.org

Environmentally benign catalytic systems are also being explored as alternatives to traditional hazardous catalysts. The use of bio-sourced organic acids, such as citric acid, under mechanochemical activation is one example of an environmentally friendly catalytic approach for this compound synthesis. lucp.netresearchgate.net Metal-catalyzed reactions are also being developed with a focus on using less toxic and more abundant metals, or designing recyclable catalytic systems. For instance, a manganese complex has been used as a catalyst for the solvent-free synthesis of 2,5-unsubstituted pyrroles from primary diols and amines, with water and molecular hydrogen as the only byproducts. organic-chemistry.org

Magnetically recoverable nanoparticles have also been investigated as environmentally benign heterogeneous catalysts for solvent-free this compound synthesis, allowing for easy separation and reuse of the catalyst. beilstein-journals.orgresearchgate.net

Microwave irradiation can also contribute to environmentally benign synthesis by reducing reaction times and enabling catalyst-free or reduced-catalyst conditions in some cases. pensoft.net

The development of catalyst-free and environmentally benign approaches for this compound synthesis aligns with the principles of green chemistry, aiming to create more sustainable and efficient chemical processes. lucp.netresearchgate.netresearchgate.netconicet.gov.ar

Reactivity and Mechanistic Investigations of Pyrrole and Its Derivatives

Electrophilic Aromatic Substitution Reactions of Pyrrole (B145914)

This compound is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). youtube.com The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms and making this compound significantly more reactive than benzene (B151609) towards electrophiles. youtube.comcdnsciencepub.comox.ac.uk Consequently, these reactions can often be carried out under mild conditions, as harsh acidic reagents can lead to polymerization of the this compound ring. youtube.commbbcollege.in

The substitution pattern is highly regioselective, with electrophiles predominantly attacking the C2 (α) position. cdnsciencepub.commbbcollege.innumberanalytics.com This preference is attributed to the superior stability of the carbocation intermediate (the sigma complex or arenium ion) formed during C2 attack. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is accommodated by the nitrogen atom. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures, making it less stable. cdnsciencepub.commbbcollege.inacs.org

Several key named reactions exemplify the electrophilic substitution reactivity of this compound:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the this compound ring, typically at the C2 position. acs.org It is carried out using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). acs.orgfiveable.me The electrophile is a chloromethyliminium salt. acs.org While C2 formylation is standard, regioselectivity can be shifted to the C3 position by introducing sterically bulky substituents on the this compound nitrogen, such as the triisopropylsilyl (TIPS) group, which sterically hinders the C2 and C5 positions. chempedia.info Similarly, using sterically crowded formamides instead of DMF can also favor the formation of the β-isomer. chempedia.info

Mannich Reaction: This reaction introduces an aminomethyl group onto the this compound ring. acs.orgnih.gov It involves the reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, typically under neutral or weakly acidic conditions to avoid polymerization. acs.orgworldscientific.com The electrophile is an iminium ion, and the substitution occurs preferentially at the C2 position. nih.govresearchgate.net If both C2 and C5 positions are available, macrocyclization can occur, especially when a primary amine is used. worldscientific.com

Friedel-Crafts Acylation: The acylation of this compound introduces a ketone functionality. Due to the high reactivity of this compound, the reaction can sometimes proceed without a catalyst, but Lewis acids like SnCl4 or AlCl3 are often used. youtube.comwikipedia.org The regioselectivity can be complex and is highly dependent on the reaction conditions and the nature of the N-substituent. wikipedia.orgresearchgate.net For instance, the acylation of N-p-toluenesulfonylthis compound with AlCl3 as the catalyst can lead to the 3-acyl derivative as the major product, which is rationalized by the formation of an organoaluminum intermediate. wikipedia.orgresearchgate.net In contrast, using weaker Lewis acids or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can favor the formation of the C2-acylthis compound. wikipedia.orgnih.gov

| Reaction | Reagents | Major Product | Factors Influencing Regioselectivity |

| Vilsmeier-Haack | DMF, POCl3 | 2-Formylthis compound | Bulky N-substituents (e.g., TIPS) or bulky formamides favor C3 substitution. |

| Mannich | Formaldehyde, R2NH | 2-(Aminomethyl)this compound | C2 is strongly favored. Macrocyclization possible with primary amines. |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 2-Acylthis compound or 3-Acylthis compound | Catalyst choice (strong vs. weak Lewis acid) and N-substituent are critical. |

Cycloaddition Reactivity of this compound as a Diene

The aromatic character of this compound significantly limits its reactivity as a 4π diene component in [4+2] Diels-Alder cycloadditions. mbbcollege.in Compared to furan (B31954), which is less aromatic, this compound participates in these reactions much less readily, as the cycloaddition process results in a loss of aromatic stabilization energy. researchgate.net Consequently, pyrroles are generally considered poor dienes. ox.ac.uk

To facilitate Diels-Alder reactions, several strategies are employed:

Activation of the this compound Ring: The introduction of electron-withdrawing groups on the nitrogen atom reduces the aromatic character of the ring and enhances its dienic reactivity. worldscientific.comquimicaorganica.org

Use of Reactive Dienophiles: Highly reactive or activated dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), benzynes, and maleimides, are often required for the reaction to proceed. acs.orgacs.orgwikipedia.org

Intramolecular Reactions: Tethering the dienophile to the this compound ring to enable an intramolecular Diels-Alder reaction is often more successful than the intermolecular counterpart. This is due to a favorable entropic effect, which facilitates the cyclization process. youtube.comwikipedia.org

Even with these modifications, the resulting cycloadducts can be thermodynamically unstable and may undergo retro-Diels-Alder reactions to restore the aromatic this compound ring. mbbcollege.in

In some cases, this compound derivatives can act as 2π dienophiles rather than as 4π dienes, particularly in inverse-electron-demand Diels-Alder reactions or when the this compound ring is substituted with electron-withdrawing groups. quimicaorganica.orgacs.org However, these reactions are less common and may require harsh conditions such as high pressure or high temperatures. acs.org

Beyond the standard [4+2] cycloaddition, this compound derivatives can participate in other cycloaddition manifolds, such as [3+2] and [4+3] cycloadditions, expanding their synthetic utility for constructing complex heterocyclic frameworks. acs.orgchempedia.info

| Reaction Type | This compound Role | Dienophile/Partner | Conditions/Notes | Resulting Product |

| Intermolecular [4+2] | Diene (4π) | Benzyne, DMAD | Often requires N-electron-withdrawing groups; cycloadducts can be unstable. | 7-Azabicyclo[2.2.1]heptadiene derivative |

| Intramolecular [4+2] | Diene (4π) | Tethered alkene/alkyne | Entropically favored; more facile than intermolecular version. | Fused polycyclic amine |

| Intermolecular [4+2] | Dienophile (2π) | Electron-rich dienes | Requires electron-withdrawing groups on this compound; often harsh conditions. | Fused dihydropyridine (B1217469) derivative |

| [4+3] Cycloaddition | Diene (4π) | Allylic cations | Provides access to seven-membered rings. | 8-Azabicyclo[3.2.1]octene derivative |

This compound and its derivatives can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. In these reactions, the this compound moiety can act either as the carbon-based diene reacting with a heterodienophile or, in a modified form, can itself be part of a heterodienic system.

For example, 4-acyl-1H-pyrrole-2,3-diones are known to react as oxa-dienes (an α,β-unsaturated carbonyl system) with electron-rich dienophiles. nih.gov This reactivity allows for the construction of complex, alkaloid-like pyrano[4,3-b]this compound frameworks. Another example involves the reaction of this compound with heterodienophiles like phosphinyl nitrosoalkenes, which can proceed in aqueous media to form six-membered heterocyclic adducts. researchgate.net These reactions demonstrate the versatility of the this compound scaffold in cycloaddition chemistry beyond all-carbon systems.

Nucleophilic Reactivity of this compound

The nucleophilic character of this compound is dominated by the reactivity of its deprotonated form, the pyrrolide anion. The N-H proton of this compound is moderately acidic, with a pKa of approximately 17.5, allowing for its deprotonation by strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi). acs.orgwikipedia.org The resulting pyrrolide anion is a potent ambident nucleophile, capable of reacting with electrophiles at either the nitrogen atom or the ring carbons. wikipedia.org

The regioselectivity of the reaction between the pyrrolide anion and an electrophile is highly dependent on the reaction conditions:

N-Substitution: Reactions with electrophiles such as alkyl halides tend to occur at the nitrogen atom, especially under conditions that favor a "free" anion. This is promoted by the use of alkali metal counterions with more ionic character (e.g., K+, Na+) and polar, solvating solvents. wikipedia.org

C-Substitution: Reaction at the carbon atoms, primarily at the more nucleophilic C2 position, is favored when the counterion has a more covalent character, such as MgX (from a Grignard reagent). wikipedia.org The magnesium ion coordinates more strongly to the nitrogen atom, leaving the carbon atoms as the more accessible nucleophilic sites.

Direct nucleophilic aromatic substitution on the this compound ring, where a nucleophile displaces a leaving group from a carbon atom, is generally unfavorable. nih.gov The electron-rich nature of the aromatic ring repels incoming nucleophiles. Such reactions are rare and typically require the this compound ring to be activated by the presence of strong electron-withdrawing groups, such as nitro groups. nih.govworldscientific.com For instance, 1-methyl-2,5-dinitrothis compound can undergo substitution of a nitro group by nucleophiles like piperidine. nih.gov In general, for nucleophilic aromatic substitution, the reactivity of five-membered heterocycles follows the order furan > thiophene (B33073) > this compound, which is the reverse of their order of reactivity in electrophilic substitution. nih.gov

| Nucleophilic Reaction | This compound Species | Electrophile/Substrate | Key Conditions | Major Product |

| N-Alkylation | Pyrrolide anion | Alkyl Halide (R-X) | Strong base (NaH, KH); polar solvent | N-Alkylthis compound |

| C-Alkylation | Pyrrolide anion (as MgX salt) | Alkyl Halide (R-X) | Grignard reagent formation | C2-Alkylthis compound |

| Nucleophilic Aromatic Substitution | Activated this compound (e.g., dinitrothis compound) | Nucleophile (e.g., Piperidine) | Strong electron-withdrawing groups required | Substituted this compound |

Metal-Mediated and Catalyzed Reactions of Pyrroles

Transition metal catalysis has become an indispensable tool for the functionalization of this compound scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods. Palladium-catalyzed cross-coupling reactions are particularly prominent. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples a halothis compound (typically a bromo- or iodothis compound) with a boronic acid or ester. nih.gov It is a versatile method for creating aryl- or vinyl-substituted pyrroles. N-protection of the this compound, often with groups like SEM (2-(trimethylsilyl)ethoxymethyl), is frequently employed to improve yields and prevent side reactions. nih.gov

Heck Reaction: The Heck reaction couples pyrroles with alkenes. Intramolecular versions of this reaction have been developed as a powerful method for the dearomatization of pyrroles, leading to the synthesis of chiral pyrroline (B1223166) derivatives. youtube.comnih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc derivative of this compound with an organic halide. rsc.org The (pyrrolyl)zinc halide can be generated from the pyrrolide anion and coupled with a wide range of aryl halides, including chlorides, under mild conditions using specialized phosphine (B1218219) ligands. worldscientific.comquimicaorganica.org

Sonogashira Coupling: Used to couple terminal alkynes with halopyrroles, this reaction employs a dual catalytic system of palladium and copper(I). chadsprep.comrsc.org It is a primary method for synthesizing alkynylpyrroles.

Stille Coupling: This reaction couples an organotin (stannane) derivative of this compound with an organic halide. sigmaaldrich.comresearchgate.net While effective, the toxicity of the tin reagents is a significant drawback.

In addition to cross-coupling reactions with pre-functionalized pyrroles, direct C-H activation/functionalization has emerged as a more atom-economical approach. acs.orgchempedia.inforesearchgate.net Catalysts based on palladium or ruthenium can mediate the direct coupling of a C-H bond on the this compound ring with a reaction partner, avoiding the need to first install a halogen or organometallic moiety. researchgate.netstackexchange.com The regioselectivity (C2 vs. C3) of C-H arylation can often be controlled by the choice of catalyst. rsc.org

Directed ortho-metalation (DoM) is another key strategy for regioselective functionalization. frontiersin.orglumenlearning.com In an N-substituted this compound containing a directing metalation group (DMG), a strong base like n-butyllithium can selectively deprotonate the adjacent C-H bond. The resulting organolithium species can then be trapped with various electrophiles. For N-substituted pyrroles without a specific DMG, lithiation typically occurs at the C2 position.

| Reaction Name | Metal Catalyst | This compound Substrate | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Halothis compound or Pyrroleboronic acid | Boronic acid/ester or Halide | C-C (sp2-sp2) |

| Heck | Palladium | Halothis compound or this compound C-H | Alkene | C-C (vinyl) |

| Negishi | Palladium or Nickel | Halothis compound or Pyrrolylzinc | Organozinc or Halide | C-C |

| Sonogashira | Palladium/Copper | Halothis compound | Terminal Alkyne | C-C (alkynyl) |

| C-H Activation | Palladium, Rhodium, Ruthenium | This compound (N-substituted) | Aryl Halide, Alkene | C-C, C-X |

| Directed Metalation | N/A (Organolithium reagent) | This compound (N-substituted) | Electrophile | C-E |

Dearomatization Pathways and Subsequent Transformations

Dearomatization reactions convert flat, aromatic pyrroles into three-dimensional, saturated or partially saturated structures like pyrrolidines and pyrrolinones, which are valuable scaffolds in medicinal chemistry and natural product synthesis. acs.orgworldscientific.com

Reductive Dearomatization: This is a common strategy to access pyrrolidines and pyrrolines.

Catalytic Hydrogenation: Substituted pyrroles can be fully reduced to pyrrolidines with high diastereoselectivity using heterogeneous catalysts such as rhodium-on-alumina. This method can generate multiple new stereocenters in a single step. acs.org

Birch Reduction: The reduction of electron-deficient pyrroles (e.g., those bearing ester or amide groups) with alkali metals (like sodium or lithium) in liquid ammonia (B1221849) provides a powerful method for synthesizing 3-pyrrolines. researchgate.net

Oxidative Dearomatization: This pathway is often more challenging due to the propensity of the electron-rich this compound ring to undergo uncontrolled oxidation and polymerization. worldscientific.comacs.org However, controlled methods have been developed.

Chemical and Enzymatic Oxidation: The use of specific oxidants, such as singlet oxygen or hypervalent iodine reagents, can lead to the formation of pyrrolinone products. worldscientific.com Chemoenzymatic approaches, for example using dehaloperoxidase with H2O2, can cleanly oxidize this compound to 4-pyrrolin-2-one, effectively preventing polymerization.

Cycloaddition-Induced Dearomatization: As discussed in section 3.2, [4+2] cycloaddition reactions inherently proceed through a non-aromatic, bicyclic intermediate. Other cycloaddition pathways, such as visible-light-induced [5+2] or [5+4] cycloadditions of this compound-tethered vinylcyclopropanes, also serve as effective dearomatization strategies. cdnsciencepub.com

Metal-Catalyzed Dearomatization: Transition metals can catalyze dearomatizing transformations.

Intramolecular Heck Reaction: Palladium-catalyzed intramolecular Heck reactions are used to convert appropriately substituted pyrroles into spirocyclic or fused pyrroline derivatives. researchgate.net

Allylic Substitution: Iridium-catalyzed intramolecular asymmetric allylic substitution provides access to enantiomerically enriched spiro-2H-pyrroles (pyrrolenines). wikipedia.orgnih.gov

Borylative Dearomatization: A copper(I)-catalyzed reaction can achieve the enantioselective dearomatization of pyrroles through C-B bond formation, yielding chiral pyrrolidine-type allylboronates. chempedia.info

The dearomatized products serve as versatile intermediates for further synthesis. For example, 3-pyrrolines can be oxidized to 3-pyrrolin-2-ones, and the fully saturated pyrrolidine (B122466) ring is a common feature in many biologically active molecules. ox.ac.ukmbbcollege.inacs.org Conversely, the aromatic this compound ring can be reformed from pyrrolidines through dehydrogenation reactions. acs.org

| Dearomatization Method | Reagents/Catalyst | Initial this compound | Product |

| Catalytic Hydrogenation | H2, Rh/Al2O3 | Substituted this compound | Pyrrolidine |

| Birch Reduction | Na or Li, NH3(l), EtOH | Electron-deficient this compound | 3-Pyrroline |

| Oxidative Dearomatization | H2O2, Dehaloperoxidase | This compound | 4-Pyrrolin-2-one |

| Allylic Substitution | Iridium catalyst, Chiral ligand | Allylic carbonate-tethered this compound | Spiro-2H-pyrrole |

| Borylative Dearomatization | Copper(I) catalyst, B2pin2 | This compound-2-carboxylate | Pyrrolidine Allylboronate |

Functional Group Interconversions on this compound Scaffolds

Once a substituted this compound is synthesized, the functional groups on the ring can be transformed into other moieties, greatly expanding the synthetic utility of the initial product. These interconversions must account for the sensitive, electron-rich nature of the this compound ring.

Reduction of Carbonyl Groups: Acylpyrroles are common intermediates derived from Friedel-Crafts reactions. The carbonyl group can be fully reduced to a methylene (B1212753) group (-CH2-) to form alkylpyrroles. While strong reducing conditions like the Wolff-Kishner reaction are effective, milder methods have been developed. For example, sodium borohydride (B1222165) in boiling 2-propanol can reduce acylpyrroles to alkylpyrroles, proceeding through a stable pyrrolylcarbinol intermediate. acs.orgacs.org

Transformations of Carboxylic Acids: Pyrrolecarboxylic acids, often installed via carboxylation of a lithiated this compound or hydrolysis of a nitrile, can be removed via decarboxylation. The decarboxylation of this compound-2-carboxylic acid occurs under acidic conditions through a mechanism involving the addition of water to the protonated acid, followed by elimination of protonated carbonic acid. chempedia.infoworldscientific.comnih.gov

Manipulation of Halogen Substituents: Halopyrroles are key intermediates for cross-coupling reactions. This compound is highly reactive to halogens, and reactions with Cl2, Br2, or I2 often lead to polysubstitution, yielding tetrahalopyrroles. mbbcollege.inquimicaorganica.org Monohalogenation can be achieved with milder reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). wikipedia.org The resulting halopyrroles can undergo metal-halogen exchange with organolithium reagents to generate nucleophilic lithiated pyrroles, which can then be trapped with various electrophiles. wikipedia.org

Interconversion of Nitrogen-Containing Groups:

Nitriles (Cyano Group): Cyanopyrroles can be prepared and serve as versatile handles. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be partially reduced to a formyl group using reagents like diisobutylaluminium hydride (DIBAL-H) or selectively with LiAlH4. researchgate.net

Nitro Group: Nitropyrroles, introduced via electrophilic nitration (e.g., with acetyl nitrate), can be reduced to aminopyrroles, which are important synthetic precursors.

Transformations of Aldehydes and Alcohols: Formylpyrroles, from Vilsmeier-Haack reactions, can be oxidized to carboxylic acids or reduced to hydroxymethylpyrroles. The corresponding alcohols can be further converted to other functionalities, such as halides. The reduction of 2-carboxylate esters to 2-formylpyrroles is not straightforward but can be achieved through multi-step sequences or by first converting the ester to a 2-thionoester, which is then reduced with Raney Nickel. researchgate.net

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Acyl (-COR) | NaBH4, 2-propanol | Alkyl (-CH2R) |

| Carboxylic Acid (-COOH) | H+, H2O, Heat | Hydrogen (Decarboxylation) |

| Halogen (-Br, -I) | n-BuLi, then E+ | E (from Electrophile) |

| Nitrile (-CN) | H3O+ or OH-, Heat | Carboxylic Acid (-COOH) or Amide (-CONH2) |

| Nitrile (-CN) | LiAlH4 (controlled) | Formyl (-CHO) |

| Carboxylate Ester (-COOR) | 1. Hydrolysis 2. Decarboxylation 3. Formylation | Formyl (-CHO) |

Mechanistic Elucidation of this compound-Forming Reactions

The mechanisms of classical this compound-forming reactions, including the Paal-Knorr, Hantzsch, and Knorr syntheses, have been the subject of extensive research. Through a combination of kinetic studies, intermediate trapping experiments, and computational modeling, a detailed understanding of the reaction pathways, intermediates, and transition states has been achieved.

The Paal-Knorr this compound synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of this compound synthesis. researchgate.netorganic-chemistry.org The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) tend to favor the formation of furan byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org